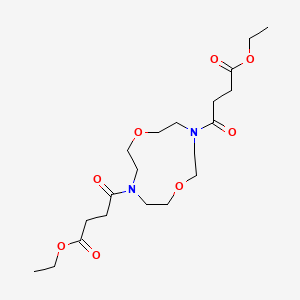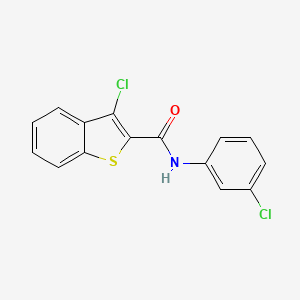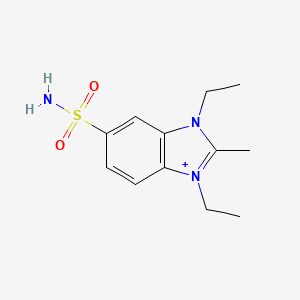
Diethyl 4,4'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-4,4'-(1,7-Dioxa-4,10-diazacyclododecan-4,10-diyl)bis(4-oxobutanoat) ist eine komplexe organische Verbindung, die zur Klasse der Diazakronenether gehört. Diese Verbindungen sind bekannt für ihre Fähigkeit, stabile Komplexe mit verschiedenen Metallionen zu bilden, was sie in einer Reihe wissenschaftlicher und industrieller Anwendungen wertvoll macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Diethyl-4,4'-(1,7-Dioxa-4,10-diazacyclododecan-4,10-diyl)bis(4-oxobutanoat) beinhaltet typischerweise die Reaktion von 1,7-Dioxa-4,10-diazacyclododecan mit Diethyloxalat unter kontrollierten Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan durchgeführt, wobei eine Base wie Triethylamin die Veresterung beschleunigt .
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion dieser Verbindung kontinuierliche Fließreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz automatisierter Systeme ermöglicht eine präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen, die für die effiziente Synthese von hochreinen Produkten entscheidend sind .
Analyse Chemischer Reaktionen
Reaktionstypen
Diethyl-4,4'-(1,7-Dioxa-4,10-diazacyclododecan-4,10-diyl)bis(4-oxobutanoat) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oxidiert werden, was zur Bildung von Carbonsäurederivaten führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Bildung von Alkoholderivaten führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässrigem Medium.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Nucleophile wie Amine oder Thiole in einem organischen Lösungsmittel.
Hauptprodukte
Oxidation: Carbonsäuren.
Reduktion: Alkohole.
Substitution: Amide oder Thioester.
Wissenschaftliche Forschungsanwendungen
Diethyl-4,4'-(1,7-Dioxa-4,10-diazacyclododecan-4,10-diyl)bis(4-oxobutanoat) hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Mechanismus, durch den Diethyl-4,4'-(1,7-Dioxa-4,10-diazacyclododecan-4,10-diyl)bis(4-oxobutanoat) seine Wirkung entfaltet, beruht in erster Linie auf seiner Fähigkeit, stabile Komplexe mit Metallionen zu bilden. Der Diazakronenether-Teil bietet eine Hohlraum, der Metallionen einschließen kann und sie durch Koordinationsbindungen stabilisiert. Diese Wechselwirkung kann verschiedene molekulare Pfade beeinflussen, z. B. katalytische Prozesse in chemischen Reaktionen oder den Transport von Metallionen in biologischen Systemen .
Wirkmechanismus
The mechanism by which diethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) exerts its effects is primarily through its ability to form stable complexes with metal ions. The diaza crown ether moiety provides a cavity that can encapsulate metal ions, stabilizing them through coordination bonds. This interaction can influence various molecular pathways, such as catalytic processes in chemical reactions or metal ion transport in biological systems .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,7-Dioxa-4,10-diazacyclododecan: Ein einfacherer Diazakronenether mit ähnlichen Metallionenbindungseigenschaften.
4,10-Diaza-12-crown-4: Ein weiterer Diazakronenether mit einer anderen Ringgröße, die seine Bindungsaffinität und Selektivität für Metallionen beeinflusst.
Einzigartigkeit
Diethyl-4,4'-(1,7-Dioxa-4,10-diazacyclododecan-4,10-diyl)bis(4-oxobutanoat) ist einzigartig aufgrund seiner Ester-Funktionsgruppen, die seine Löslichkeit in organischen Lösungsmitteln verbessern und zusätzliche Stellen für chemische Modifikationen bieten. Dies macht es vielseitiger in Anwendungen im Vergleich zu einfacheren Diazakronenethern .
Eigenschaften
Molekularformel |
C20H34N2O8 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
ethyl 4-[10-(4-ethoxy-4-oxobutanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-oxobutanoate |
InChI |
InChI=1S/C20H34N2O8/c1-3-29-19(25)7-5-17(23)21-9-13-27-15-11-22(12-16-28-14-10-21)18(24)6-8-20(26)30-4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
LBLNKZSKQFFNOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=O)N1CCOCCN(CCOCC1)C(=O)CCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzamide, N-[bis(diethylamino)phosphinyl]-](/img/structure/B11708721.png)


![4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11708733.png)
![6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11708745.png)

![6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11708753.png)
![N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide](/img/structure/B11708754.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11708766.png)

![3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole](/img/structure/B11708775.png)
